Streptomycin 6-phosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H40N7O15P |
|---|---|
Molecular Weight |
661.6 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneamino)-5-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-3,6-dihydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C21H40N7O15P/c1-5-21(35,4-30)16(42-17-9(26-2)12(33)10(31)6(3-29)40-17)18(39-5)41-14-7(27-19(22)23)11(32)8(28-20(24)25)15(13(14)34)43-44(36,37)38/h4-18,26,29,31-35H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,36,37,38)/t5-,6-,7-,8+,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,21+/m0/s1 |
InChI Key |
BWVNOTYEDMJNDA-TWBNDLJKSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |
Origin of Product |
United States |
Molecular Context Within Aminoglycoside Metabolism
Streptomycin (B1217042) 6-phosphate emerges at a critical juncture in this metabolic network. It is formed through the phosphorylation of streptomycin, a reaction catalyzed by the enzyme streptomycin 6-kinase (also known as aminoglycoside 6-phosphotransferase or APH(6)). expasy.orguniprot.orgebi.ac.uk This kinase transfers a phosphate (B84403) group from ATP to the 6-hydroxyl group of the streptidine (B14820) ring of streptomycin. expasy.orgresearchgate.net Conversely, the final step in the biosynthesis of active streptomycin involves the removal of this phosphate group by the enzyme streptomycin-6-phosphatase. wikipedia.orgcapes.gov.bruniprot.org
Significance As a Biosynthetic Intermediate and Metabolic Product
Streptomycin Biosynthesis: Intermediacy of this compound
The biosynthesis of streptomycin is a complex, multi-step process involving the assembly of three distinct moieties: streptidine, L-dihydrostreptose, and N-methyl-L-glucosamine, all of which are ultimately derived from D-glucose. uniprot.orggenome.jp this compound emerges as a key player in the latter stages of this assembly line.
The journey to streptomycin begins with the formation of the streptidine core. This process starts with the conversion of D-glucose to myo-inositol, which then undergoes a series of enzymatic modifications including oxidation, transamination, phosphorylation, and transamidination to form streptidine 6-phosphate. genome.jp This phosphorylated intermediate is the activated form of the streptidine moiety, primed for the subsequent glycosylation steps. The formation of streptidine 6-phosphate is a critical checkpoint in the biosynthetic pathway, ensuring that the core structure is correctly assembled before the addition of the sugar components. evitachem.com
The next crucial step in the assembly of streptomycin is the attachment of the L-dihydrostreptose moiety to the streptidine 6-phosphate core. This reaction is catalyzed by the enzyme dTDP-L-dihydrostreptose:streptidine-6-phosphate dihydrostreptosyltransferase. nih.gov This enzyme specifically recognizes streptidine 6-phosphate as the acceptor molecule for the dihydrostreptose group, highlighting the essentiality of the phosphate group for this enzymatic step. nih.govcore.ac.uk The product of this reaction is O-α-L-dihydrostreptose-(1→4)-streptidine 6-phosphate, a key intermediate that is one step closer to the final streptomycin molecule. core.ac.uknih.gov
Following the addition of L-dihydrostreptose, the N-methyl-L-glucosamine moiety is transferred to form dihydrothis compound. nih.gov This intermediate then undergoes oxidation to become this compound, the penultimate compound in the biosynthetic pathway. rsc.org The final step to produce the biologically active streptomycin is the removal of the phosphate group from the 6-OH position of the streptidine moiety. uniprot.org This dephosphorylation is catalyzed by the enzyme streptomycin-6-phosphate phosphatase (EC 3.1.3.39), also known as StrK. uniprot.orgwikipedia.org This final activation step is believed to occur outside the cell, ensuring that the potent antibiotic is only active in the extracellular environment where it can act against other competing microorganisms. rsc.org
Enzymatic Inactivation Pathways Yielding this compound
Paradoxically, the same chemical modification—phosphorylation at the 6-position of the streptidine ring—that is a key step in streptomycin's biosynthesis also serves as a primary mechanism for its inactivation. This dual role underscores the elegant and efficient strategies evolved by Streptomyces to manage the production of a toxic metabolite.
In various bacteria, including pathogenic strains, resistance to streptomycin is often achieved through the enzymatic modification of the antibiotic. cellmolbiol.org One of the most common modifications is phosphorylation, which renders the antibiotic unable to bind to its ribosomal target. cellmolbiol.orgcapes.gov.br The enzymes responsible for this inactivation are aminoglycoside phosphotransferases (APHs). Specifically, APH(6) enzymes catalyze the transfer of a phosphate group from ATP to the 6-hydroxyl group of the streptidine ring of streptomycin, yielding this compound. cellmolbiol.org This inactivation mechanism effectively diverts the antibiotic from its lethal action.
The producer organism, Streptomyces griseus, must protect itself from the very antibiotic it synthesizes. It accomplishes this through a sophisticated self-resistance mechanism in which this compound plays a central role. S. griseus possesses a gene, strA (also known as aphD), which encodes a streptomycin 6-phosphotransferase (also referred to as streptomycin 6-kinase). nih.govwiley.commicrobiologyresearch.orgmicrobiologyresearch.org This enzyme is a key factor in the organism's self-protection. microbiologyresearch.orgmicrobiologyresearch.org
During the production phase, any streptomycin that may be present within the cytoplasm is rapidly phosphorylated to the inactive this compound. cdnsciencepub.com This prevents the antibiotic from inhibiting the producer's own protein synthesis. microbiologyresearch.org The appearance of streptomycin 6-kinase activity in the cell coincides with the onset of streptomycin production, highlighting its dedicated role in self-resistance. nih.govnih.gov The inactive this compound is then thought to be exported out of the cell, where the extracellular streptomycin-6-phosphate phosphatase removes the phosphate group, releasing the active antibiotic into the environment. rsc.orgreddit.com This elegant mechanism of "metabolic shielding" allows S. griseus to produce high concentrations of streptomycin without succumbing to its toxic effects. wiley.com
Iii. Enzymatic Transformations and Catalysis Involving Streptomycin 6 Phosphate
Streptomycin (B1217042) 6-Kinase (ATP:Streptomycin 6-Phosphotransferase; EC 2.7.1.72)
Streptomycin 6-kinase, also known as aminoglycoside phosphotransferase (APH(6)), is the enzyme responsible for the phosphorylation of streptomycin at the 6-hydroxyl group of the streptidine (B14820) ring, yielding streptomycin 6-phosphate. This reaction is a critical step in the self-protection mechanism of streptomycin-producing organisms and a primary mechanism of clinical resistance to streptomycin in other bacteria. nih.govresearchgate.net The reaction catalyzed is:
Streptomycin + ATP → this compound + ADP + H⁺ uniprot.org
Streptomycin 6-kinase exhibits a high degree of specificity for its substrates, streptomycin and a phosphoryl donor, which is preferentially ATP. nih.gov The enzyme catalyzes the transfer of the γ-phosphate from ATP to the 6-hydroxyl group of the streptidine moiety of streptomycin. nih.govresearchgate.net This modification inactivates the antibiotic. uniprot.org Magnesium ions are an essential cofactor for this catalytic activity. nih.gov The enzyme's binding pocket is structured to accommodate the unique three-ring structure of streptomycin, which consists of N-methyl-L-glucosamine, streptose (B1236354), and streptidine rings. researchgate.net While ATP is the preferred phosphoryl donor, some aminoglycoside kinases have been shown to utilize other nucleoside triphosphates like GTP. frontiersin.org
The kinetic properties of streptomycin 6-kinase have been characterized for several of its isoenzymes. These parameters provide insight into the efficiency of the enzyme and its interaction with its substrates. For the native APH(6)-Ia enzyme from Streptomyces griseus, the Michaelis-Menten constant (Km) for streptomycin was determined to be 3.5 mM, and for ATP, it was 0.4 mM. nih.gov The maximum reaction velocity (Vmax) for this isoenzyme was reported as 28.6 μmol/min/mg. nih.gov
For the recombinant APH(6)-Id isoenzyme, steady-state kinetic analysis revealed a Km for streptomycin of 0.38 ± 0.13 mM and for ATP of 1.03 ± 0.1 mM. nih.gov The Vmax was determined to be 3.2 ± 1.1 μmol/min/mg, with a catalytic constant (kcat) of 1.7 ± 0.6 s⁻¹. nih.gov The catalytic efficiency (kcat/Km) for streptomycin for APH(6)-Id is 4.5 x 10³ M⁻¹s⁻¹, which is comparable to that of APH(6)-Ia (5.0 x 10³ M⁻¹s⁻¹). nih.gov The ratio of Vmax to Km has been shown to have a linear correlation with the minimal inhibitory concentrations (MICs) of aminoglycoside antibiotics in resistant bacteria, highlighting the clinical relevance of these kinetic parameters. nih.gov
Table 1: Kinetic Parameters of Streptomycin 6-Kinase Isoenzymes
| Isoenzyme | Substrate | Km (mM) | Vmax (μmol/min/mg) | kcat (s⁻¹) | Source(s) |
|---|---|---|---|---|---|
| APH(6)-Ia | Streptomycin | 3.5 | 28.6 | 17.6 | nih.govnih.gov |
| APH(6)-Ia | ATP | 0.4 | 28.6 | 17.6 | nih.govnih.gov |
| APH(6)-Id | Streptomycin | 0.38 ± 0.13 | 3.2 ± 1.1 | 1.7 ± 0.6 | nih.gov |
| APH(6)-Id | ATP | 1.03 ± 0.1 | 3.2 ± 1.1 | 1.7 ± 0.6 | nih.gov |
Structural studies of streptomycin 6-kinase have revealed important details about its functional form. The enzyme from Streptomyces griseus has a molecular weight of approximately 36,000 to 38,000 Da, as determined by SDS-PAGE and gel-filtration chromatography, respectively, which suggests that the enzyme functions as a monomer. nih.gov Similarly, the APH(6)-Id isoenzyme, when analyzed by size exclusion chromatography, showed a molecular mass of 31.4 ± 1.3 kDa, also indicating a monomeric state. nih.govresearchgate.net
Several isoenzymes of streptomycin 6-kinase have been identified, each with a specific origin and functional role. These isoenzymes are generally designated as APH(6) followed by a letter.
APH(6)-Ia : This isoenzyme is found in the streptomycin-producing bacterium Streptomyces griseus. researchgate.net Its primary function is to protect the organism from the toxic effects of the streptomycin it produces. researchgate.netnih.gov The gene for APH(6)-Ia is located within the streptomycin biosynthetic gene cluster. researchgate.net
APH(6)-Ib : Found in Streptomyces glaucescens, a producer of 5'-hydroxystreptomycin, this isoenzyme can phosphorylate and inactivate this related aminoglycoside. researchgate.net
APH(6)-Ic : This isoenzyme is associated with the transposable element Tn5, which can move between different DNA molecules, facilitating the spread of streptomycin resistance among various bacteria. researchgate.net
APH(6)-Id : This isoenzyme is found in a variety of pathogenic bacteria that affect animals, plants, and humans. researchgate.net It is often encoded by a gene located on mobile genetic elements, contributing to the widespread clinical and agricultural resistance to streptomycin. researchgate.net
The existence of these different isoenzymes highlights the evolutionary adaptation of bacteria to the presence of streptomycin, either as a self-produced metabolite or as a therapeutic agent. actanaturae.ru
Streptomycin-6-Phosphatase (Streptomycin-6-Phosphate Phosphohydrolase; EC 3.1.3.39)
Streptomycin-6-phosphatase is a hydrolase enzyme that catalyzes the final step in the biosynthesis of streptomycin in producing organisms. It removes the phosphate (B84403) group from this compound to yield the active antibiotic, streptomycin. wikipedia.org The systematic name for this enzyme is streptomycin-6-phosphate phosphohydrolase. wikipedia.org
Streptomycin-6-phosphatase acts specifically on phosphoric monoester bonds. wikipedia.org Its primary substrate is this compound. Research has shown that these phosphatases exhibit a degree of substrate specificity. For instance, studies on phosphatases from Streptomyces have demonstrated their ability to act on guanidinodeoxy-scyllo-inositol phosphate and streptomycin-(streptidino)phosphate, indicating a potential role in the broader pathway of aminoglycoside biosynthesis. wikipedia.org The hydrolytic activity of these phosphatases is crucial for releasing the final, active form of the antibiotic. The specificity of these enzymes is a subject of ongoing research to fully understand their role in metabolic pathways. nih.govelifesciences.org
Role in Releasing Active Streptomycin
The final step in the biosynthesis of streptomycin involves the dephosphorylation of its inactive precursor, this compound, to yield the biologically active antibiotic. uniprot.org This critical transformation is catalyzed by a specific phosphohydrolase.
The enzyme responsible for this reaction is streptomycin-6-phosphate phosphatase (EC 3.1.3.39), also known as StrK. uniprot.orgwikipedia.org This enzyme belongs to the hydrolase family and specifically acts on phosphoric monoester bonds. wikipedia.org Its systematic name is streptomycin-6-phosphate phosphohydrolase. wikipedia.org The primary function of StrK is to cleave the phosphate group from the 6-position of the streptidine ring of this compound. uniprot.orgresearchgate.net Research indicates that this phosphatase may be located extracellularly to release the active antibiotic outside the cell. nih.gov
The reaction catalyzed by this enzyme is as follows: this compound + H₂O ⇌ Streptomycin + Phosphate wikipedia.org
Studies have shown that StrK specifically cleaves streptomycin-6-phosphate and, to a lesser extent, can also act on streptomycin-3''-phosphate. uniprot.org The activity of this phosphatase is crucial, as the phosphorylated form of streptomycin is inactive. uniprot.orgnih.gov The dephosphorylation is the final activation step, converting the precursor into the potent antibiotic known for its ability to inhibit protein synthesis in prokaryotic cells. uniprot.org The regulation and competitive action between streptomycin 6-kinase (which phosphorylates streptomycin) and streptomycin 6-phosphatase have been assessed in vitro, highlighting the balance required for self-protection and antibiotic activity in the producing organism, Streptomyces griseus. nih.gov
Preferential Phosphorylation Site Recognition
The specificity of enzymatic reactions is fundamental to the precise assembly of complex molecules like streptomycin. In the context of this compound, the preferential recognition of the hydroxyl group at the 6-position of the streptidine moiety for phosphorylation is a key aspect of its biosynthesis and the producing organism's self-resistance mechanism.
Enzymes that catalyze the transfer of phosphate groups exhibit distinct specificities. Research on enzyme preparations containing this compound phosphatase has revealed that these enzymes, acting as phosphotransferases in reverse, preferentially esterify hydroxyl groups that are in the ortho position relative to an amino group on aminocyclitol acceptors. researchgate.net This is in contrast to ATP:aminocyclitol kinases, which are involved in the initial phosphorylation steps of the streptidine backbone; these kinases typically phosphorylate hydroxyl groups located in the para position to specific amino groups of their substrates. researchgate.net
The enzyme responsible for phosphorylating streptomycin in the producing organism, streptomycin 6-kinase (also known as streptomycin 6-phosphotransferase or APH(6)), specifically transfers the γ-phosphate group from ATP to the 6-hydroxyl group of the streptidine ring. researchgate.netmicrobiologyresearch.orguniprot.org This specificity ensures that the correct, inactive phosphorylated intermediate is formed, which is a crucial part of the self-protection mechanism of Streptomyces griseus. nih.gov The structural arrangement of the active site of the kinase is tailored to bind streptomycin and position the 6-hydroxyl group for nucleophilic attack on the ATP molecule. While detailed crystal structures dictate the precise interactions, the consistent phosphorylation at this site across related enzymes underscores a conserved recognition mechanism. researchgate.net
Other Enzymes Interacting with this compound
dTDP-L-dihydrostreptose:streptidine-6-phosphate Dihydrostreptosyltransferase
The enzyme dTDP-L-dihydrostreptose:streptidine-6-phosphate dihydrostreptosyltransferase (EC 2.4.2.24) is a key player in the streptomycin biosynthetic pathway, but it acts at a stage prior to the formation of this compound. nih.govnih.gov Its primary role is to catalyze the glycosidic linkage between two of the three major components of streptomycin: dTDP-L-dihydrostreptose and streptidine-6-phosphate. nih.gov
The reaction is as follows: dTDP-L-dihydrostreptose + Streptidine 6-phosphate → O-α-L-dihydrostreptose-(1→4)-streptidine 6-phosphate + dTDP nih.govnih.gov
This enzyme, purified from Streptomyces griseus, demonstrates high substrate specificity. nih.gov Research has shown that it exclusively uses streptidine 6-phosphate as the acceptor for the dihydrostreptose (B1196812) moiety. nih.gov Other related compounds such as streptidine, 2-deoxystreptamine, and 4-deoxystreptamine are not active as substrates. nih.gov This specificity ensures the correct assembly of the streptomycin backbone. The product of this reaction, O-α-L-dihydrostreptose-(1→4)-streptidine 6-phosphate, is a direct precursor to dihydrostreptomycin (B1670612) 6-phosphate. nih.gov Therefore, this transferase does not directly interact with this compound; rather, it is essential for creating the intermediate upon which subsequent enzymes will act to eventually form this compound.
| Property | Finding | Reference |
|---|---|---|
| Enzyme Commission (EC) Number | 2.4.2.24 | |
| Molecular Weight (Mr) | ~63,000 (by gel filtration) | nih.gov |
| Subunit Molecular Weight | ~35,000 (by SDS-PAGE) | nih.gov |
| Cofactor Requirement | Dependent on Mn²⁺ or Mg²⁺; Co²⁺ is also effective | nih.gov |
| Acceptor Substrate Specificity | Streptidine 6-phosphate | nih.gov |
| Inactive Acceptors | Streptidine, 2-deoxystreptamine, 4-deoxystreptamine | nih.gov |
Dihydrostreptomycin Oxidoreductase Activity on this compound
The penultimate step in streptomycin biosynthesis is the oxidation of the dihydrostreptose moiety of the streptomycin precursor to the streptose moiety. nih.gov This reaction is catalyzed by dihydrostreptomycin oxidoreductase .
Studies on cell-free systems from Streptomyces griseus have shown that this enzyme can act on both dihydrostreptomycin and its phosphorylated form, dihydrothis compound. nih.gov However, experimental evidence indicates that dihydrothis compound is the preferred substrate for the oxidoreductase in these cell-free systems. nih.gov The enzyme activity was localized to the particulate fraction of the cell, consistent with it being a membrane-bound enzyme. nih.gov
The oxidation reaction is as follows: Dihydrothis compound → this compound nih.gov
This enzymatic step directly produces this compound, which is then dephosphorylated in the final step to yield active streptomycin. uniprot.orgnih.gov The dihydrostreptomycin oxidoreductase does not require the addition of cofactors in the tested cell-free systems, and the specific electron acceptor for the oxidation has not been identified. nih.gov The preference for the phosphorylated substrate suggests a coordinated pathway where the molecule is kept in its inactive, phosphorylated state until the final maturation steps.
Iv. Genetic and Molecular Regulation Pertaining to Streptomycin 6 Phosphate
Organization of Biosynthetic Gene Clusters
The genes involved in streptomycin (B1217042) production are clustered together on the chromosome of Streptomyces griseus. nih.govasm.org This clustering facilitates the coordinated regulation of the entire biosynthetic pathway. The complete genome sequence of Streptomyces griseus IFO 13350 has revealed that the streptomycin biosynthetic gene cluster (str/sts) is located within the core region of its linear chromosome. asm.orgnih.gov The entire cluster spans approximately 32.6 Kb and contains 27 genes. thepharmajournal.com
Within the streptomycin biosynthetic gene cluster, specific genes encode the enzymes that catalyze the phosphorylation and dephosphorylation of streptomycin. The gene aphD, also known as strA, encodes the enzyme streptomycin 6-phosphotransferase (APH(6)-Ia). cellmolbiol.orgnih.govasm.org This enzyme is responsible for the phosphorylation of streptomycin at the 6-hydroxyl group of the streptidine (B14820) ring, forming Streptomycin 6-phosphate. cellmolbiol.orgresearchgate.netnih.gov The gene for APH(6)-Ia is located within the main str gene cluster. cellmolbiol.orgnih.gov
Table 1: Genes Involved in this compound Modification
| Gene | Enzyme Product | Function |
| aphD (strA) | Streptomycin 6-phosphotransferase (APH(6)-Ia) | Phosphorylates streptomycin to form this compound. cellmolbiol.orgnih.govasm.org |
| strK | Putative Phosphatase | Dephosphorylates this compound to produce streptomycin. |
The genes within the streptomycin biosynthetic cluster are organized into several transcriptional units or operons. nih.govresearchgate.net This arrangement allows for the coordinated expression of genes whose products are required at similar stages of the biosynthetic pathway. The genes encoding enzymes for the synthesis of the different streptomycin moieties are found in mixed operons, suggesting a need for strict co-expression. thepharmajournal.com
S1 mapping and Northern blot experiments have identified multiple promoters and at least five partially overlapping transcripts within the cluster. nih.govresearchgate.netoup.com For instance, the resistance gene, aphD, is transcribed from two different promoters. One of these promoters is located within the regulatory gene strR and appears to be constitutive, while the other is activated later in the growth phase. nih.govresearchgate.netoup.com The late transcripts include both the resistance gene (aphD) and the regulatory gene (strR), which in turn controls the expression of other biosynthetic genes like strB. nih.govresearchgate.netoup.com The order of some of these key genes has been determined to be strR-strA-strB-strC. nih.govasm.org
Transcriptional and Post-Transcriptional Regulation
The expression of the streptomycin biosynthetic genes is controlled by a hierarchical regulatory network that includes pathway-specific activators, pleiotropic regulators, and two-component systems that respond to environmental signals.
A key pathway-specific regulatory gene within the streptomycin cluster is strR. nih.govresearchgate.net The strR gene encodes a DNA-binding activator protein, StrR, which is essential for the expression of several streptomycin biosynthetic genes. nih.govsci-hub.se StrR activates the transcription of the strB1 gene by binding to a specific operator site upstream of its promoter. sci-hub.se The consensus binding sequence for StrR has been identified as GTTCGActG(N)11CagTcGAAc. nih.gov
The StrR protein has multiple recognition sites within the str-sts gene clusters of both S. griseus and Streptomyces glaucescens, indicating its role as a master activator for the entire pathway. nih.govsci-hub.se Studies have shown that nine transcriptional units within the streptomycin biosynthesis gene cluster, including the strR-aphD operon, are dependent on StrR for their expression. asm.org This confirms that StrR is the pathway-specific transcriptional activator for the whole gene cluster. asm.org The expression of strR itself is induced by A-factor, a small signaling molecule, through a signal transduction cascade involving another transcriptional activator, AdpA. asm.orgnih.gov
The production of many secondary metabolites in Streptomyces, including streptomycin, is negatively regulated by inorganic phosphate (B84403). researchgate.net This control is mediated by the two-component PhoR-PhoP system. europa.eunih.gov The PhoR-PhoP system consists of a membrane-bound sensor kinase, PhoR, and a cytoplasmic response regulator, PhoP. researchgate.net
Under phosphate-limiting conditions, PhoR autophosphorylates and then transfers the phosphate group to PhoP. researchgate.net The phosphorylated PhoP (PhoP~P) then acts as a transcriptional regulator, activating the expression of genes in the pho regulon by binding to specific DNA sequences known as PHO boxes in their promoter regions. researchgate.neteuropa.euresearchgate.net In Streptomyces lividans and Streptomyces coelicolor, mutants lacking phoP or both phoR and phoP overproduce the antibiotics actinorhodin (B73869) and undecylprodigiosin. researchgate.net While direct binding of PhoP to the promoters of streptomycin biosynthetic genes has not been demonstrated, it is likely that the PhoR-PhoP system exerts its influence through a regulatory cascade. researchgate.net Deletion of phoP in S. coelicolor leads to increased antibiotic production because the mutant is prematurely starved of inorganic phosphate. universiteitleiden.nl
The regulation of streptomycin biosynthesis also involves autoregulatory and cross-regulatory circuits. A-factor, a γ-butyrolactone molecule, acts as a signaling molecule that triggers streptomycin production. asm.orgoup.com It functions by binding to a receptor protein, ArpA, which in turn controls the expression of the transcriptional activator AdpA. nih.govoup.com AdpA then directly activates the transcription of strR, the pathway-specific activator for streptomycin biosynthesis. asm.orgnih.gov
Recent research has highlighted that the end products and intermediates of antibiotic biosynthetic pathways can themselves act as autoregulators. frontiersin.org For example, in the biosynthesis of jadomycin, the final product binds to a response regulator, JadR1, modulating its DNA-binding activity. pnas.org While a similar direct autoregulation by streptomycin or this compound has not been fully elucidated, the presence of such mechanisms in other antibiotic pathways suggests the possibility of complex feedback loops. frontiersin.orgpnas.org Furthermore, there is evidence of cross-talk between different antibiotic biosynthetic pathways, where the products of one pathway can influence the regulation of another. frontiersin.orgnih.gov
Mutational Analysis and Biochemical Lesions
The generation and study of mutants incapable of producing streptomycin have been fundamental to elucidating the biosynthetic pathway and identifying the specific enzymatic steps involved, including those directly concerning this compound.
Streptomycin-nonproducing mutants, often referred to as idiotrophs, are strains that have lost the ability to synthesize the antibiotic but can resume production if a specific intermediate of the pathway is supplied externally. These mutants are typically generated through mutagenesis, for example, by using UV irradiation. nih.govnih.gov By feeding these mutants various precursors and analyzing the intermediates they accumulate, researchers can pinpoint the specific enzymatic step that has been disrupted, known as the biochemical lesion.
Studies on Streptomyces griseus have successfully classified these nonproducing mutants into several distinct classes based on the location of their metabolic block. researchgate.net One comprehensive study characterized eight such idiotrophic mutants that specifically required streptidine to produce streptomycin. nih.govnih.gov Through detailed analysis of accumulated intermediates and enzymatic assays, these mutants were categorized based on defects in the biosynthesis of the streptidine moiety. nih.govnih.gov Another study classified ninety-five nonproducing mutants into two main groups: those with a block in the biosynthetic pathway itself and those deficient in the production of A-factor, a crucial regulatory molecule for streptomycin biosynthesis. scispace.com
The characterization of these mutants involves several key techniques:
Cosynthesis tests: Growing different mutant strains together to see if one can provide a missing intermediate to another, allowing for the resumption of streptomycin production. scispace.com
Precursor feeding: Supplying the mutant cultures with known intermediates of the streptomycin pathway (e.g., streptidine, myo-inositol) to see if production is restored. researchgate.net
Intermediate analysis: Isolating and identifying the specific biosynthetic intermediates that accumulate in the mutant culture broth due to the enzymatic block. researchgate.net
Enzyme assays: Directly measuring the activity of specific biosynthetic enzymes in cell-free extracts of the mutants to confirm the deficiency. nih.govnih.govasm.org
These analyses have allowed for the precise mapping of biochemical lesions within the streptidine biosynthetic pathway.
Table 1: Classification of Streptidine Idiotrophic Mutants of S. griseus
| Mutant Strain(s) | Deduced Biochemical Lesion | Deficient Enzymatic Step | Reference |
| SD20, SD263 | Transamination | Aminotransferase | nih.govnih.gov |
| SD81, SD261, SD274 | Phosphorylation | Phosphotransferase | nih.govnih.gov |
| SD141 | Transamidination | Amidinotransferase | nih.govnih.gov |
| SD189 | Dehydrogenation | Dehydrogenase | nih.govnih.gov |
| SD245 | Linkage Step | Enzyme linking streptidine 6-phosphate and dihydrostreptose (B1196812) | nih.govnih.gov |
Impact of Mutations on this compound Accumulation
Mutational analysis has been instrumental in identifying the specific step where this compound is incorporated into the final streptomycin molecule. A key finding in this area comes from the characterization of the mutant strain S. griseus SD245. nih.govnih.gov
This particular mutant was found to have a biochemical lesion in the enzyme responsible for catalyzing the linkage between streptidine 6-phosphate and dihydrostreptose. nih.govnih.gov Because the pathway is blocked at this specific juncture, the substrate for the defunct enzyme, streptidine 6-phosphate, is unable to be processed further. As a direct consequence, this phosphorylated intermediate accumulates within the mutant strain. nih.govnih.gov
Furthermore, the study of this mutant revealed a potential regulatory feedback mechanism. The accumulation of streptidine 6-phosphate in strain SD245 was observed to impair its aminotransferase activity, an enzyme that functions earlier in the streptidine biosynthetic pathway. nih.govnih.gov This suggests that the end product of this branch of the pathway, streptidine 6-phosphate, may act as a negative feedback inhibitor to control its own synthesis. nih.govnih.gov
Table 2: Characteristics of Mutant Strain SD245
| Characteristic | Description | Reference |
| Organism | Streptomyces griseus | nih.govnih.gov |
| Mutant ID | SD245 | nih.govnih.gov |
| Biochemical Lesion | Deficient in the linkage of streptidine 6-phosphate to dihydrostreptose. | nih.govnih.gov |
| Primary Impact | Accumulation of the intermediate streptidine 6-phosphate. | nih.govnih.gov |
| Secondary Impact | Impaired aminotransferase activity, suggesting feedback inhibition by streptidine 6-phosphate. | nih.govnih.gov |
Horizontal Gene Transfer of this compound Related Genes
Horizontal gene transfer (HGT) is a significant process in prokaryotic evolution, allowing for the movement of genetic material, including entire operons for antibiotic biosynthesis, between different species. capes.gov.brwikipedia.org There is compelling evidence that the genes responsible for streptomycin biosynthesis, which include the genes for the synthesis and modification of this compound, have been disseminated among soil bacteria via HGT. nih.govasm.orgnih.gov
Studies examining phylogenetically diverse Streptomyces strains isolated from soil have found that various isolates possess genes from the streptomycin biosynthesis cluster (str). nih.govasm.orgasm.org Strains that lacked these genes were unable to produce streptomycin. nih.govasm.org The evidence for HGT is primarily based on the incongruence between the phylogenetic trees of housekeeping genes (like 16S rRNA) and the trees of specific str cluster genes. asm.orgnih.gov
For instance, a study of Streptomyces isolates from Brazilian soil showed that the streptomycin resistance gene, strA, and flanking biosynthesis genes, such as strB1 (encoding an amidinotransferase), had nearly identical sequences in phylogenetically distant species. asm.org This high degree of similarity is not consistent with vertical descent and instead points towards a recent transfer event from a common donor, likely a S. griseus-like organism. asm.orgnih.gov This suggests that the entire gene cluster, or at least significant portions of it, can be transferred between species, effectively spreading the capability for streptomycin production throughout the soil microbial community. nih.govoup.com
Table 3: Evidence Supporting Horizontal Gene Transfer of Streptomycin Biosynthesis Genes
| Finding | Implication | Reference(s) |
| Presence of str biosynthesis genes in phylogenetically diverse Streptomyces species. | The distribution of these genes is not strictly clonal, suggesting transfer between species. | nih.govasm.org |
| Strains lacking the str gene cluster are nonproducers. | Confirms the essentiality of the cluster for streptomycin biosynthesis. | nih.govasm.org |
| Incongruent phylogenies between 16S rRNA genes and strA/strB1 genes. | The evolutionary history of the antibiotic genes is different from that of the host organism, which is a classic sign of HGT. | asm.orgnih.gov |
| High sequence identity of str genes among different species. | Suggests recent transfer events rather than ancient divergence and vertical inheritance. | asm.org |
V. Advanced Methodologies and Research Perspectives on Streptomycin 6 Phosphate
Biochemical Analysis and Characterization Techniques
Biochemical approaches are fundamental to isolating and characterizing the enzymes that metabolize Streptomycin (B1217042) 6-phosphate. These methods allow for a detailed understanding of enzyme function, kinetics, and specificity.
Enzyme Purification Protocols
The isolation of pure, active enzymes from the complex cellular milieu of Streptomyces griseus is a critical first step for detailed characterization. Various protocols have been developed to purify the enzymes involved in the streptomycin biosynthetic pathway, such as amidinotransferases, phosphatases, and phosphotransferases.
A common strategy involves a multi-step purification process that leverages the unique physicochemical properties of the target enzyme. For instance, the streptomycin-phosphorylating enzyme from S. griseus has been purified 200-fold through a combination of ammonium sulfate precipitation (salting out), followed by chromatographic techniques including ion exchange chromatography on DEAE-Sephadex A-25 and size-exclusion (gel filtration) chromatography with Sephadex G-100 tandfonline.com. Similarly, two distinct amidinotransferase activities involved in streptomycin biosynthesis were separated using ion exchange chromatography nih.gov.
For more specific purification, affinity chromatography is a powerful tool. The dTDP-L-dihydrostreptose: streptidine-6-phosphate dihydrostreptosyltransferase was purified to near homogeneity using a six-step procedure that included a crucial affinity chromatography step on a streptidine-6-phosphate-Sepharose column nih.gov.
With the advent of recombinant DNA technology, purification has been greatly simplified. The L-Arginine:inosamine-phosphate amidinotransferase (StrB1) and the aminoglycoside phosphotransferase APH(6)-Id were cloned as hexa-histidine fusion proteins nih.govacs.org. This allows for a highly efficient, single-step purification using Nickel-NTA affinity chromatography, yielding nearly homogeneous enzyme preparations nih.govacs.org.
| Enzyme | Source Organism | Purification Methods | Fold Purification/Purity | Reference |
|---|---|---|---|---|
| Streptomycin-phosphorylating enzyme | Streptomyces griseus | Ammonium Sulfate Precipitation, DEAE-Sephadex A-25, Sephadex G-100 Gel Filtration | 200-fold | tandfonline.com |
| dTDP-L-dihydrostreptose: streptidine-6-phosphate dihydrostreptosyltransferase | Streptomyces griseus | Six-step procedure including Streptidine-6-phosphate-Sepharose Affinity Chromatography | Near homogeneity | nih.gov |
| L-Arginine:inosamine-phosphate amidinotransferase (StrB1) | Streptomyces griseus (recombinant) | Affinity Chromatography (as His-tag fusion) | Not specified | acs.org |
| Aminoglycoside Phosphotransferase (APH(6)-Id) | Recombinant E. coli | Ni-NTA Affinity Chromatography (as His-tag fusion) | Near-homogeneity | nih.gov |
Enzymatic Activity Assays (e.g., HPLC-based, Spectrophotometric, Radioenzymatic)
Quantifying the activity of enzymes that utilize or produce Streptomycin 6-phosphate is essential for kinetic studies. Several assay types have been developed, each with distinct advantages.
Spectrophotometric Assays: These assays are often continuous and convenient. For kinase enzymes like APH(6)-Id, which produce ADP as a product, a coupled-enzyme assay can be used. The production of ADP is linked to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase. The enzymatic activity is then measured by monitoring the decrease in absorbance at 340 nm as NADH is consumed nih.gov.
HPLC-based Assays: High-Performance Liquid Chromatography (HPLC) provides a robust method for directly measuring substrate consumption or product formation. An HPLC-based assay was developed to determine the activity of APH(6)-Id by quantifying the amount of streptomycin consumed over time nih.govresearchgate.net. This method offers high specificity and accuracy in separating and quantifying the analyte of interest from other reaction components jpmsonline.comscispace.comresearchgate.net.
Radioenzymatic Assays: These highly sensitive assays are particularly useful for detecting low levels of enzyme activity. A radioenzymatic "bio-dot" assay for APH(6)-Id involves using γ-³²P-labeled ATP as the phosphate (B84403) donor. The resulting radiolabeled product, ³²P-streptomycin phosphate, is captured on phosphocellulose paper, and the incorporated radioactivity is quantified to determine enzyme activity nih.govresearchgate.net.
These three distinct methods—spectrophotometric, HPLC-based, and radioenzymatic—have been shown to yield similar values for the specific activity of the APH(6)-Id enzyme, demonstrating their reliability and interchangeability for kinetic analysis nih.gov.
| Assay Type | Principle | Measurement | Example Enzyme | Reference |
|---|---|---|---|---|
| Spectrophotometric | Coupled reaction linking ADP production to NADH oxidation | Decrease in absorbance at 340 nm | APH(6)-Id | nih.gov |
| HPLC-based | Separation and quantification of substrate or product | Consumption of streptomycin over time | APH(6)-Id | nih.govresearchgate.net |
| Radioenzymatic | Transfer of a radiolabeled phosphate group (³²P) from ATP to the substrate | Quantification of ³²P-labeled streptomycin phosphate | APH(6)-Id | nih.govresearchgate.net |
Substrate Specificity and Product Identification Methodologies
Defining the substrate range of an enzyme and unequivocally identifying its product are crucial for understanding its biological role. Research on enzymes related to this compound has employed various techniques to this end.
The substrate specificity of the dTDP-L-dihydrostreptose: streptidine-6-phosphate dihydrostreptosyltransferase was tested by incubating the purified enzyme with various potential acceptor molecules. Results showed that only streptidine (B14820) 6-phosphate served as an effective acceptor for the dihydrostreptose (B1196812) group, while related compounds like streptidine, 2-deoxystreptamine, and 4-deoxystreptamine were not utilized nih.gov. Similarly, studies on phosphatases involved in the pathway have focused on their specificities for different phosphorylated intermediates, such as guanidinodeoxy-scyllo-inositol phosphate and streptomycin-(streptidino)phosphate nih.gov. The enzyme streptomycin-6-phosphate phosphatase (StrK) specifically cleaves the phosphate group from streptomycin-6-phosphate and, to a lesser extent, from streptomycin-3''-phosphate nih.govuniprot.org.
Product identification has traditionally relied on chromatographic methods. The formation of dihydrostreptomycin (B1670612) 6-phosphate was confirmed by comparing its mobility to known standards using paper chromatography nih.gov. The identity of the product was further corroborated by its chemical degradation to dihydrostreptobiosamine nih.gov. Modern methods combine the high-resolution separation of HPLC with detection by mass spectrometry (LC/MS) for definitive structural confirmation of enzymatic products.
Molecular Genetic Approaches
Molecular genetics has revolutionized the study of antibiotic biosynthesis by enabling the isolation, manipulation, and expression of the underlying genes. These approaches provide a direct link between genotype and biochemical phenotype.
Gene Cloning and Heterologous Expression Systems
The genes responsible for streptomycin biosynthesis in Streptomyces griseus are clustered together on the chromosome, a common feature for antibiotic production pathways nih.govnih.govnih.govoup.com. This clustering facilitates the cloning of large DNA segments containing multiple biosynthetic genes nih.gov.
Genes involved in the metabolism of this compound, such as the amidinotransferase gene strB1 and the phosphotransferase gene aph(6)-Id, have been successfully cloned into expression vectors nih.govacs.orgresearchgate.netnih.gov. These vectors are then introduced into a suitable host organism for protein production, a process known as heterologous expression mdpi.comoup.comfrontiersin.org.
A variety of heterologous hosts have been utilized. Escherichia coli is a common choice due to its rapid growth and well-established genetic tools; it was used to express the APH(6)-Id enzyme nih.govresearchgate.net. However, for expressing large gene clusters or enzymes from Streptomyces that require specific folding or post-translational modifications, other Streptomyces species are often preferred hosts nih.gov. Species such as Streptomyces coelicolor, Streptomyces lividans, and Streptomyces albus have been developed into robust systems for the heterologous production of natural products oup.comfrontiersin.orgnih.gov. The successful transfer of an entire antibiotic biosynthetic gene cluster from one Streptomyces species to another, resulting in the production of the antibiotic in the new host, demonstrates the power of this approach nih.gov.
Transcriptional Analysis (e.g., S1 mapping, Northern Blot)
Understanding how the expression of streptomycin biosynthesis genes is regulated requires analysis at the transcriptional level. S1 nuclease mapping and Northern blotting are classical techniques used to identify transcription start sites (promoters) and to analyze the size and abundance of specific messenger RNA (mRNA) transcripts.
In the streptomycin gene cluster of S. griseus, these methods were instrumental in revealing a complex pattern of gene expression. S1 mapping and Northern blot experiments identified at least three different promoters and five partially overlapping transcripts within the cluster that includes the strB (amidinotransferase) and aphD (phosphotransferase) genes nih.govnih.govresearchgate.net. This analysis showed that the resistance gene, aphD, is transcribed from two distinct promoters. One promoter, located within another gene (strR), appears to be active constitutively, while the second is induced later in the growth phase, coinciding with antibiotic production nih.govnih.govresearchgate.net. These studies revealed that some transcripts are polycistronic, covering both a resistance gene (aphD) and a regulatory gene (strR), indicating a coordinated regulation of resistance and biosynthesis nih.govnih.gov.
Mutagenesis and Phenotypic Characterization
While extensive research has been conducted on mutations in the ribosomal protein S12 (rpsL) gene that confer streptomycin resistance, studies involving the targeted mutagenesis of enzymes that directly metabolize this compound, such as streptomycin-6-phosphatase (strK) and streptomycin 6-phosphotransferases (APH(6)), are less common. However, the existing research provides a framework for understanding the potential phenotypic outcomes of such modifications.
The successful cloning and expression of soluble recombinant aminoglycoside phosphotransferases, APH(6)-Ia from the producer organism Streptomyces griseus and APH(6)-Id from pathogenic bacteria, have set the stage for detailed structure-function analyses through site-directed mutagenesis. uniprot.org For instance, sequence analysis of the aph(6)-Ia gene revealed a discrepancy with previously published sequences, leading to the identification of an alanine at position 262 instead of a serine. The functional consequence of this natural variation is yet to be explored through mutagenesis, but it highlights the potential for amino acid substitutions to influence enzyme activity. uniprot.org
Studies on streptomycin-idiotrophic mutants of S. griseus have allowed for the classification of strains based on their blockage in the streptomycin biosynthetic pathway. These mutants are categorized by their inability to produce the antibiotic, and their phenotypes can be characterized by the accumulation of specific intermediates and their ability to cosynthesize streptomycin when fed with precursors. This approach, while not involving direct gene editing, provides valuable insights into the functional roles of the enzymes in the pathway and the phenotypic effects of their absence.
Structural Biology and Enzymatic Mechanism Elucidation
Unraveling the three-dimensional structures and catalytic mechanisms of enzymes that interact with this compound is fundamental to understanding their function. A combination of biochemical, bioinformatic, and structural biology techniques has been applied to this end.
Determination of Enzyme Molecular Mass and Oligomeric State
The quaternary structure and molecular weight of an enzyme are critical parameters for its biochemical characterization. Studies on the aminoglycoside phosphotransferases involved in the phosphorylation of streptomycin have provided clear insights into their physical properties.
Streptomycin 6-Kinase (APH(6)-Ia): The streptomycin 6-kinase from Streptomyces griseus HUT 6037 has been purified and characterized. Its molecular weight was determined to be approximately 36,000 Da by SDS-PAGE and 38,000 Da by Sephadex G-100 chromatography. These results strongly suggest that the active enzyme is a monomer. nih.govresearchgate.net
Aminoglycoside Phosphotransferase APH(6)-Id: This enzyme, often found in pathogenic bacteria, confers resistance to streptomycin. Size exclusion chromatography of the purified recombinant APH(6)-Id enzyme revealed a molecular mass of 31.4 ± 1.3 kDa. This finding, combined with SDS-PAGE analysis showing a subunit molecular mass of approximately 30 kDa, confirms that APH(6)-Id also functions as a monomer. researchgate.netnih.gov
Streptomycin-6-Phosphatase (StrK): The strK gene product from S. griseus is predicted to be a protein of 449 amino acids. uniprot.orguniprot.org While experimental determination of its molecular weight and oligomeric state through methods like gel filtration or native PAGE has not been extensively reported, its homology to other alkaline phosphatases suggests it may also function as a monomer or dimer.
Bioinformatic and Comparative Phylogenetic Analysis
Bioinformatic tools and phylogenetic analyses provide a powerful approach to classify enzymes and infer evolutionary relationships based on sequence data. The enzymes that metabolize this compound belong to well-characterized protein families.
Streptomycin 6-Phosphotransferases (APH(6) family): These enzymes are part of the broader aminoglycoside phosphotransferase (APH) family, which is responsible for inactivating various aminoglycoside antibiotics. nih.govnih.gov Phylogenetic analyses show that APH enzymes cluster into several distinct groups based on their substrate specificity and the position of phosphorylation (e.g., APH(3'), APH(2''), APH(6)). nih.gov The APH(6) subfamily, which includes APH(6)-Ia and APH(6)-Id, specifically targets the 6-hydroxyl group of the streptidine ring in streptomycin. nih.gov Comparative sequence alignments between APH(6)-Ia and APH(6)-Id reveal a 47% similarity at the amino acid level, indicating a shared evolutionary origin but also significant divergence that may account for differences in their kinetic properties and regulation. uniprot.org
Streptomycin-6-Phosphatase (StrK): The StrK protein shows strong sequence homology to the alkaline phosphatase of Escherichia coli and is classified within the alkaline phosphatase superfamily. uniprot.orgnih.gov This classification suggests a shared catalytic mechanism involving metal ions and a phosphoserine intermediate. Domain analysis identifies a core alkaline phosphatase domain and an active site signature sequence. uniprot.org The presence of homologous genes in the biosynthetic clusters of other streptomycin-family antibiotic producers, such as the hydroxy-streptomycin producer Streptomyces glaucescens, further supports its conserved and essential role in this pathway. nih.gov
Active Site and Substrate Binding Site Identification
Identifying the key amino acid residues that form the active and substrate-binding sites is crucial for understanding the catalytic mechanism of an enzyme. For the enzymes acting on this compound, this has been approached through a combination of biochemical data and homology modeling.
Streptomycin 6-Phosphotransferases (APH(6) family): The reaction catalyzed by APH(6) enzymes is the ATP-dependent transfer of a γ-phosphate group to the 6-hydroxyl group on the streptidine ring of streptomycin. nih.gov This defines the primary substrate binding interaction. While the crystal structure of an APH(6) enzyme has not yet been determined, comparisons with the known structures of other APH enzymes, such as APH(3')-IIIa, suggest a conserved protein kinase-like fold. These structures reveal key residues involved in binding ATP and the aminoglycoside substrate. Further investigation through site-directed mutagenesis is needed to pinpoint the specific catalytic and binding residues within the APH(6) family.
Streptomycin-6-Phosphatase (StrK): The StrK enzyme from S. griseus specifically cleaves the phosphate group from streptomycin-6-phosphate. uniprot.orgnih.gov Based on its homology to other alkaline phosphatases, a number of key residues in the active site have been predicted. A critical phosphoserine intermediate is predicted to form at position 99. uniprot.org The active site is also predicted to contain binding sites for at least three metal ions (one Mg²⁺ and two Zn²⁺), which are essential for catalysis in this enzyme superfamily. Multiple amino acid residues are implicated in coordinating these metal ions, thereby structuring the active site for catalysis. uniprot.org
Q & A
(Basic) What enzymatic assays are used to study the phosphorylation of streptomycin to streptomycin 6-phosphate?
Answer:
The phosphorylation of streptomycin to this compound is catalyzed by aminoglycoside phosphotransferases, such as APH(6)-Id. This enzyme transfers the γ-phosphate from ATP to the hydroxyl group at position 6 of the streptidine ring, producing ADP and this compound. Key methodological considerations include:
- Cofactor Requirement : Magnesium ions (Mg²⁺) are essential for enzymatic activity .
- Detection : Radiolabeled ATP (e.g., γ-³²P-ATP) can track phosphate transfer via autoradiography. Alternatively, HPLC (as described in ) or mass spectrometry quantifies the product .
- Kinetic Parameters : Measure (substrate affinity) and (catalytic efficiency) using varying streptomycin concentrations under fixed ATP/Mg²⁺ conditions .
(Basic) How can researchers differentiate this compound from structurally similar phosphorylated metabolites?
Answer:
Chromatographic separation using mixed-mode HPLC columns (e.g., anion-exchange coupled with reverse-phase) is effective. For example:
- Column : Newcrom B (4.6 × 150 mm, 5 µm) .
- Mobile Phase : 50% MeCN with 0.5% formic acid .
- Detection : Evaporative light scattering (ELSD) or ESI-MS for high sensitivity .
This method resolves phosphorylated sugars based on phosphate group position and hydrophobicity, applicable to this compound analogs.
(Advanced) What are the known phosphatases acting on this compound, and how do their substrate specificities impact experimental outcomes?
Answer:
this compound phosphatases (e.g., streptomycin-6-phosphate phosphohydrolase) hydrolyze the phosphate group, yielding streptomycin. Key findings:
- Substrate Specificity : Some phosphatases also act on dihydrostreptomycin 3′α,6-bisphosphate and streptidine 6-phosphate, requiring controls to avoid off-target hydrolysis .
- Experimental Design : Use purified enzymes (e.g., from Streptomyces spp.) and monitor reaction products via TLC or HPLC. Include negative controls (e.g., heat-inactivated enzymes) .
- Contradictions : Discrepancies in values across studies may arise from enzyme source variability or assay conditions (e.g., pH, buffer composition) .
(Advanced) How do conflicting reports on enzyme kinetics for this compound metabolism inform experimental design?
Answer:
Conflicting kinetic data (e.g., , ) highlight the need to standardize:
- Enzyme Source : Recombinant vs. native enzymes may exhibit differing activities .
- Buffer Conditions : Phosphate buffers (e.g., 0.25 M potassium phosphate, pH 7.4) stabilize phosphorylated intermediates but may inhibit phosphatases .
- Cofactor Concentrations : Mg²⁺ optima vary; titrate from 1–10 mM to identify saturating conditions .
- Data Normalization : Express activity relative to protein concentration (e.g., Bradford assay ).
(Basic) What methodological considerations are crucial when analyzing the stability of this compound in biological samples?
Answer:
- Sample Preparation : Immediate freezing (-80°C) and protease/phosphatase inhibitors (e.g., sodium fluoride) prevent degradation .
- Storage : Lyophilize samples for long-term stability. Avoid repeated freeze-thaw cycles .
- Validation : Spike samples with a known this compound concentration and quantify recovery via HPLC or enzymatic assays .
(Advanced) How can researchers resolve contradictions in substrate specificity among this compound phosphatases?
Answer:
- Comparative Studies : Test multiple phosphatases (e.g., streptomycin-6-phosphate phosphohydrolase vs. broad-specificity phosphatases) under identical conditions .
- Structural Analysis : Use X-ray crystallography or molecular docking to identify active-site residues governing specificity .
- Data Reprodubility : Validate findings across independent labs using shared enzyme batches and protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
